trans-3-Boc-amino-1-(hydroxymethyl)cyclobutan-1-OL
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Overview
Description
trans-3-Boc-amino-1-(hydroxymethyl)cyclobutan-1-OL: is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . It is also known by its IUPAC name, tert-butyl 3-(hydroxymethyl)cyclobutylcarbamate . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a hydroxymethyl group attached to a cyclobutane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Boc-amino-1-(hydroxymethyl)cyclobutan-1-OL typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through various cyclization reactions.
Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or other suitable reagents.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for Boc deprotection.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and stereochemistry .
Biology
Medicine
- Potential applications in drug development, particularly in the synthesis of pharmaceuticals with specific stereochemical requirements .
Industry
Mechanism of Action
The mechanism of action of trans-3-Boc-amino-1-(hydroxymethyl)cyclobutan-1-OL is largely dependent on its functional groups:
Boc-protected amino group: Acts as a protecting group to prevent unwanted reactions during synthesis.
Hydroxymethyl group: Can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-7-4-10(14,5-7)6-12/h7,12,14H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
WVGQYGVDTNVRFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CO)O |
Origin of Product |
United States |
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